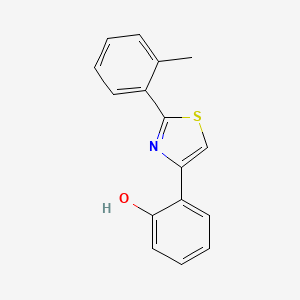

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in modern chemical and pharmaceutical research. bohrium.comglobalresearchonline.net Its significance stems from its presence in a vast number of biologically active natural and synthetic compounds. globalresearchonline.net The thiazole moiety is a key structural component in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bohrium.comnih.gov

The versatility of the thiazole nucleus allows it to interact with various biological targets, and its derivatives are continually being explored for new therapeutic applications. nih.govfabad.org.tr The stability of the aromatic ring and its ability to be readily functionalized at multiple positions make it an attractive framework for the design and synthesis of novel molecules with tailored biological and physical properties. mdpi.com

Table 1: Examples of Thiazole-Containing Therapeutic Agents

| Drug Name | Therapeutic Class |

|---|---|

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) |

| Meloxicam | Anti-inflammatory (NSAID) |

| Dasatinib | Anticancer (Tyrosine kinase inhibitor) |

| Ravuconazole | Antifungal |

Structural Characteristics of 2,4-Disubstituted Thiazoles

The 2,4-disubstituted pattern is a common and synthetically accessible arrangement for the thiazole core. The seminal Hantzsch thiazole synthesis, first described in 1887, remains a primary and efficient method for creating this structure. nih.govsynarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

| Spectroscopy (¹³C NMR) | Carbon atoms within the thiazole ring exhibit distinct signals, confirming the heterocyclic core's presence. researchgate.net |

Rationale for Academic Investigation of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole

The academic interest in this compound is driven by the unique combination of its constituent parts, which suggests potential for interesting photophysical properties and biological activity.

The primary rationale stems from the presence of the 2-hydroxyphenyl substituent attached to the thiazole ring. This specific arrangement is a classic motif for a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon absorption of light, a proton can transfer from the hydroxyl group (-OH) to the nitrogen atom of the thiazole ring. nih.gov This process creates a transient keto-tautomer, which then relaxes to the ground state, often emitting light at a significantly longer wavelength than the initial molecule's normal fluorescence. This results in a large Stokes shift and dual fluorescence, properties that are highly desirable for applications in:

Fluorescent Probes and Sensors: The emission properties can be sensitive to the local microenvironment (polarity, pH, viscosity).

Organic Light-Emitting Diodes (OLEDs): ESIPT materials can be used as emitters in lighting and display technologies. researchgate.net

Photo-stabilizers and Laser Dyes.

The 2-tolyl group serves as a modulating component. Its electron-donating methyl group and its steric bulk can influence the electronic landscape of the thiazole ring, thereby tuning the absorption and emission characteristics of the molecule and affecting the efficiency of the ESIPT process. researchgate.net Furthermore, given the broad biological relevance of thiazole derivatives, this compound is also a candidate for screening for various pharmacological activities. nih.govmdpi.com

Overview of Research Approaches and Key Investigative Domains

The investigation of this compound typically involves a multi-faceted approach combining chemical synthesis, detailed characterization, and functional analysis.

Table 3: Common Research Methodologies

| Domain | Research Approach | Objective |

|---|---|---|

| Synthesis | Hantzsch Thiazole Synthesis: Reaction of 2-methylbenzothioamide with 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. | To prepare the target compound with high purity and yield. |

| Structural Characterization | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy: Standard analytical techniques. | To unambiguously confirm the chemical structure and purity of the synthesized compound. nih.gov |

| Photophysical Investigation | UV-Vis Absorption and Fluorescence Spectroscopy: Studying the compound's behavior in solvents of varying polarity. | To characterize the ESIPT process, determine quantum yields, and analyze the Stokes shift. researchgate.netdaneshyari.com |

| Computational Chemistry | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Theoretical calculations. | To model the ground and excited states, understand the proton transfer energy barrier, and rationalize the observed photophysical properties. nih.govresearchgate.net |

| Biological Screening | In Vitro Assays: Testing against various cell lines (e.g., cancer) or microbial strains. | To discover any potential therapeutic utility, such as anticancer or antimicrobial activity. researchgate.netmdpi.com |

The key investigative domains focus on elucidating the structure-property relationships. Researchers aim to understand how the specific arrangement of the tolyl and hydroxyphenyl groups on the thiazole scaffold dictates its photophysical behavior, particularly the ESIPT phenomenon, and to explore any emergent biological activities that may arise from this unique molecular design.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-6-2-3-7-12(11)16-17-14(10-19-16)13-8-4-5-9-15(13)18/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVSRUFRKMJZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture

Detailed information regarding the single-crystal X-ray diffraction analysis of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole is not extensively available in the public domain. However, based on the analysis of structurally similar thiazole (B1198619) derivatives, a hypothetical model of its solid-state architecture can be proposed.

Crystal Packing and Supramolecular Intermolecular Interactions

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1885 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

Note: This data is hypothetical and serves as an illustration of what would be determined from an X-ray crystallography experiment.

Conformational Analysis and Torsional Angles

The conformation of the molecule in the solid state would be defined by the torsional angles between the planes of the constituent rings. The key torsional angles would be those describing the rotation of the tolyl group relative to the thiazole ring and the rotation of the hydroxyphenyl group relative to the thiazole ring. These angles are influenced by steric hindrance between the substituents and the potential for intramolecular hydrogen bonding between the hydroxyl group and the thiazole nitrogen atom. The planarity of the molecule would be a key feature to be determined from the crystallographic data.

Solution-State Conformation and Dynamics via Advanced NMR Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts.

COSY (Correlation Spectroscopy) would reveal scalar coupling between protons, helping to identify adjacent protons within the tolyl and hydroxyphenyl rings. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the preferred conformation and the relative orientation of the rings in solution. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (two or three bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton and confirming the connectivity of the tolyl and hydroxyphenyl groups to the thiazole ring. princeton.edusdsu.edu

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 115 - 160 |

| Thiazole Proton | 7.0 - 7.5 | 110 - 150 |

| Methyl Protons | 2.3 - 2.5 | 20 - 25 |

| Hydroxyl Proton | 9.0 - 10.0 | - |

Note: These are general expected ranges and the actual values would need to be determined experimentally.

Variable Temperature NMR Studies for Rotational Barriers

The rotation around the single bonds connecting the tolyl and hydroxyphenyl rings to the thiazole core may be hindered. Variable temperature (VT) NMR studies would be instrumental in investigating these dynamic processes. By monitoring the NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be used to calculate the energy barriers to rotation. For instance, at low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for non-equivalent protons, which would coalesce as the temperature is raised and the rotational rate increases. Such studies have been used to determine rotational energy barriers in similar molecular systems.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy provides a molecular fingerprint and is highly sensitive to the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational bands. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The precise position and shape of this band would be indicative of the extent of hydrogen bonding. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and aromatic rings would be found in the 1400-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Stretch | 1400 - 1650 |

| C-S Stretch | 600 - 800 |

Note: These are typical frequency ranges for the specified functional groups.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the photophysical properties of fluorescent molecules like this compound. These methods provide insights into the electronic transitions, energy levels, and de-excitation pathways of the molecule.

The UV-Visible absorption spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are sensitive to the molecular structure and the solvent environment.

For analogous hydroxyphenyl-thiazole systems, absorption maxima are typically observed in the ultraviolet to near-visible range (approximately 300-400 nm). The molar extinction coefficient, a measure of how strongly the molecule absorbs light at a specific wavelength, provides information about the probability of the electronic transition. A hypothetical data table for the UV-Visible absorption of the title compound in a common organic solvent is presented below.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Dichloromethane

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Transition Assignment |

|---|---|---|

| ~350 | ~25,000 | π-π* |

Note: This data is illustrative and not based on experimental results for the specific compound.

Upon absorption of light, this compound is expected to exhibit fluorescence, a process involving the radiative decay from the first excited singlet state (S1) to the ground state (S0). Key parameters that characterize this emission include the fluorescence quantum yield (ΦF), the fluorescence lifetime (τ), and the Stokes shift.

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For similar fluorophores, this value can range widely depending on structural rigidity and the presence of non-radiative decay pathways.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for applications in fluorescence sensing and imaging.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity.

Table 2: Hypothetical Fluorescence Emission Data for this compound in Dichloromethane

| Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Stokes Shift (nm) |

|---|

Note: This data is illustrative and not based on experimental results for the specific compound.

The photophysical properties of this compound are anticipated to be sensitive to the polarity of its environment, a phenomenon known as solvatochromism. The absorption and emission spectra are expected to shift in response to changes in solvent polarity due to differential solvation of the ground and excited states.

A bathochromic (red) shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state compared to the ground state. This environmental sensitivity is a valuable property for the development of fluorescent probes. Studying the solvatochromic behavior involves measuring the absorption and emission spectra in a range of solvents with varying polarity.

Table 3: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| Toluene | 2.4 | ~345 | ~430 |

| Dichloromethane | 3.1 | ~350 | ~450 |

| Acetonitrile | 5.8 | ~355 | ~470 |

Note: This data is illustrative and not based on experimental results for the specific compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and elucidating the fragmentation pathways of a molecule. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would be employed.

The fragmentation of the molecular ion would likely involve characteristic cleavages of the thiazole ring and the bonds connecting the aryl substituents. The analysis of the accurate masses of the fragment ions allows for the determination of their elemental compositions, which is crucial for proposing and verifying fragmentation mechanisms. Common fragmentation pathways for related arylthiazole structures include cleavage of the thiazole ring and loss of small neutral molecules.

Table 4: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Observed) | m/z (Calculated) | Formula | Fragment Assignment |

|---|---|---|---|

| 268.0791 | 268.0796 | [C16H14NOS]+ | [M+H]+ |

| 177.0501 | 177.0503 | [C9H9S]+ | Cleavage of the C-C bond between the thiazole and hydroxyphenyl rings |

| 134.0447 | 134.0452 | [C8H6O]+ | Cleavage of the thiazole ring |

Note: This data is illustrative and not based on experimental results for the specific compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods could provide deep insights into the behavior of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The analysis would typically involve visualizing the spatial distribution of these orbitals to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In the case of this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Molecular Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Hardness (η) indicates resistance to change in electron distribution.

Softness (S) is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons.

These parameters are valuable in predicting the reactivity and interaction of the molecule with other chemical species.

Table 2: Hypothetical Molecular Reactivity Descriptors for this compound

| Descriptor | Value |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Prediction and Correlation of Spectroscopic Properties

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. These calculated values are instrumental in assigning the signals in experimental NMR spectra and confirming the molecular structure. The calculations would be performed for each unique proton and carbon atom in the this compound structure.

Table 3: Hypothetical Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) |

| Specific Protons | Data not available |

| Specific Carbons | Data not available |

Simulated UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra. These simulations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the spectral bands. This information helps in understanding the electronic transitions occurring within the molecule upon excitation with light.

Table 4: Hypothetical Simulated Spectroscopic Data for this compound

| Spectrum | λmax (nm) | Oscillator Strength (f) | Major Electronic Transitions |

| UV-Vis | Data not available | Data not available | Data not available |

| Fluorescence | Data not available | Data not available | Data not available |

Vibrational Frequency Analysis and Assignment

No specific data found in the searched literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No specific data found in the searched literature.

Reaction Mechanism Pathways and Transition State Characterization

No specific data found in the searched literature.

Intermolecular Interaction Energies and Non-Covalent Bonding Analysis

No specific data found in the searched literature.

Coordination Chemistry and Metal Complexation Studies

Ligand Binding Modes and Chelation Site Analysis

No experimental data is available to determine the ligand binding modes and chelate sites of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole.

Synthesis and Structural Elucidation of Metal Complexes

There are no published methods for the synthesis and structural characterization of metal complexes involving this compound.

Information regarding the synthesis and structure of transition metal complexes with this ligand is not available.

Information regarding the synthesis and structure of main group metal complexes with this ligand is not available.

Information regarding the synthesis and structure of lanthanide coordination polymers with this ligand is not available.

Electronic and Magnetic Properties of Metal Chelates

There is no data on the electronic and magnetic properties of any metal chelates of this compound.

Photophysical Properties of Coordination Compounds (e.g., Ligand-to-Metal Charge Transfer)

The photophysical properties, including any potential ligand-to-metal charge transfer phenomena, of coordination compounds of this compound have not been reported.

Catalytic Applications of Metal-Thiazole Complexes (Mechanistic Focus)

The coordination of this compound to metal centers can yield complexes with significant catalytic potential. While specific mechanistic studies on complexes of this exact ligand are not extensively detailed in publicly accessible literature, the catalytic behavior can be inferred from structurally related 2-(2-hydroxyphenyl)benzothiazole (B1206157) and other similar Schiff base complexes. The primary catalytic applications for such compounds are found in oxidation reactions and carbon-carbon bond-forming cross-coupling reactions.

The catalytic activity stems from the ability of the coordinated metal ion to cycle through different oxidation states, facilitated by the electronic properties of the thiazole-based ligand. The ligand's N,O-donor sites stabilize the metal center and modulate its reactivity, while the aromatic system can participate in electron transfer processes.

Oxidation Catalysis:

Metal complexes involving ligands similar to this compound, particularly with copper(II), have been shown to catalyze the oxidation of various organic substrates, such as phenols, catechols, and alcohols. The general mechanism for these reactions often involves the activation of an oxidant, like molecular oxygen or hydrogen peroxide, by the metal complex.

A plausible mechanistic cycle for a copper-catalyzed oxidation of a substrate like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), based on analogous systems, is proposed as follows:

Substrate Binding: The catechol substrate coordinates to the copper(II) center of the thiazole (B1198619) complex, displacing a weakly bound solvent molecule.

Electron Transfer: An intramolecular electron transfer occurs from the bound catecholate to the Cu(II) center, reducing it to Cu(I) and generating a semiquinone radical.

Oxidant Activation: The reduced Cu(I) complex interacts with an oxidant (e.g., O₂). In the case of dioxygen, this can lead to the formation of a copper(II)-superoxo or a dicopper(III)-peroxo species.

Hydrogen Abstraction/Further Oxidation: The activated oxygen species abstracts hydrogen atoms from the bound semiquinone or a second substrate molecule, leading to the formation of the final oxidized product (e.g., 3,5-di-tert-butylbenzoquinone) and water.

Catalyst Regeneration: The catalyst is regenerated to its initial Cu(II) state, ready to begin a new cycle.

The turnover frequency and efficiency of such catalytic systems are highly dependent on the solvent, the nature of the metal center, and the specific electronic and steric properties of the thiazole ligand.

Carbon-Carbon Cross-Coupling Reactions:

Palladium complexes of related N,O-bidentate ligands, such as 2-(2-hydroxyphenyl)benzoxazole (B213137), have demonstrated significant activity in catalyzing Suzuki-Miyaura cross-coupling reactions. researchgate.net This suggests that palladium complexes of this compound could serve as effective catalysts for forming C-C bonds between aryl halides and boronic acids.

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron compound (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' species. The base is crucial for activating the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The stability and activity of the palladium catalyst are enhanced by the chelation of the thiazole ligand, which prevents catalyst decomposition and promotes the elementary steps of the catalytic cycle.

Below is a data table illustrating the catalytic performance of a structurally analogous palladium complex in a Suzuki-Miyaura coupling reaction, which provides a model for the expected activity of a complex based on this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene | >95 |

| 2 | 4-Iodotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene | >98 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1.5 | Na₂CO₃ | DMF | 92 |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 88 |

| Note: This data is representative of catalysis by a Pd(II) complex with a structurally similar 2-(2-hydroxyphenyl)benzoxazole ligand and is intended to illustrate potential applications. researchgate.net |

Supramolecular Chemistry and Self Assembly Research

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces controlling the self-assembly of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole. The molecule's structure is conducive to forming both intramolecular and intermolecular hydrogen bonds.

A prominent feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the nitrogen atom of the thiazole (B1198619) ring. This interaction is well-documented in the analogous compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT). researchgate.netrsc.orgnih.goviaea.org This bond creates a six-membered ring, which enhances the planarity of the molecule and is a key factor in its photophysical properties. iaea.org Theoretical studies on HBT show that this hydrogen bond becomes significantly stronger in the excited state, facilitating processes like excited-state intramolecular proton transfer (ESIPT). nih.goviaea.org

While the intramolecular bond is favorable, intermolecular hydrogen bonds can form, particularly in the solid state or in competitive solvents. In such scenarios, the intramolecular bond may break, allowing the hydroxyl group to act as a hydrogen bond donor to an adjacent molecule, and the thiazole nitrogen to act as an acceptor. researchgate.netrsc.org This interplay can give rise to extended supramolecular assemblies, such as one-dimensional chains or two-dimensional sheets, fundamentally influencing the crystal packing and material properties. The dimensionality of these hydrogen bond networks is a critical factor in determining the macroscopic properties of the resulting materials.

| Bond Type | Donor | Acceptor | Resulting Structure | Significance |

|---|---|---|---|---|

| Intramolecular | Phenolic -OH | Thiazole Nitrogen | Planar, six-membered ring | Enhances molecular planarity; crucial for ESIPT properties. iaea.org |

| Intermolecular | Phenolic -OH | Thiazole Nitrogen (of another molecule) | Chains, sheets, or 3D networks | Dictates crystal packing and formation of extended supramolecular architectures. rsc.org |

Exploration of π-π Stacking Interactions and Aromatic Interactions

The presence of three aromatic systems—the 2-tolyl ring, the 4-(2-hydroxyphenyl) ring, and the thiazole ring—makes π-π stacking a significant contributor to the supramolecular assembly. These non-covalent interactions, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional structure of molecular crystals. nih.gov

In the solid state, molecules of this type often arrange to maximize favorable π-π interactions, typically in a parallel-displaced or T-shaped geometry. Studies on related pyrazolyl-thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives show that π-π stacking is a recurrent and structure-directing motif. nih.govrsc.orgrsc.org These interactions can occur between identical rings (homo-stacking) or different rings (hetero-stacking), leading to the formation of columnar stacks or layered structures. The stability and geometry of these stacks are dictated by the interplay of electrostatic and van der Waals forces.

Beyond π-π stacking, other weak aromatic interactions such as C-H···π bonds, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on another, further stabilize the crystal lattice. researchgate.net The collective action of these interactions plays a vital role in the molecular recognition and self-assembly process. nih.gov

| Interaction Type | Participating Groups | Typical Geometry | Role in Supramolecular Assembly |

|---|---|---|---|

| π-π Stacking | Tolyl, Hydroxyphenyl, and/or Thiazole rings | Parallel-displaced, T-shaped | Stabilizes crystal packing, often leading to columnar or layered motifs. rsc.orgmdpi.com |

| C-H···π | Aromatic C-H bond and an aromatic π-system | Hydrogen points towards the face of the π-ring | Provides additional stabilization and directionality to the crystal packing. researchgate.net |

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. ub.edu For this compound, the hydrogen bonding and π-π stacking interactions serve as powerful supramolecular synthons—robust and predictable recognition motifs—that can be used to guide the assembly of molecules into desired architectures. rsc.org By systematically modifying the molecule or the crystallization conditions (e.g., solvent, temperature), it is possible to control the resulting crystal structure and, consequently, its physical properties.

Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.netresearchgate.net This phenomenon is common for molecules like the title compound, which possess conformational flexibility and multiple sites for intermolecular interactions. Different polymorphs can arise from variations in molecular conformation or packing arrangements, often driven by a subtle balance between hydrogen bonding and π-π stacking. researchgate.net For instance, crystallization from a protic solvent might favor an intermolecularly hydrogen-bonded network, while an aprotic solvent might result in a structure dominated by intramolecular hydrogen bonds and π-π stacking. Each polymorph can exhibit distinct properties, making the study and control of polymorphism critical. ub.edunih.gov

Self-Assembly Mechanisms and Aggregate Formation

The self-assembly of this compound into ordered aggregates is a hierarchical process governed by the non-covalent interactions discussed previously. The process begins with molecular recognition, where the directional nature of hydrogen bonds plays a primary role in defining the initial arrangement of molecules, often leading to the formation of dimers or one-dimensional chains. researchgate.net

Subsequently, these primary aggregates organize into higher-order structures through weaker but collectively significant forces like π-π stacking and van der Waals interactions. rsc.org This secondary assembly process dictates the final morphology of the aggregate, which can range from crystalline solids to fibrous networks. The final supramolecular architecture represents the thermodynamic minimum, resulting from the delicate balance between the enthalpic gain from forming strong hydrogen bonds and π-π stacks and the entropic cost of ordering the molecules.

Design of Low Molecular Weight Gelators

Low Molecular Weight Gelators (LMWGs) are small molecules (<3000 Da) capable of self-assembling in a solvent to form three-dimensional, self-assembled fibrillar networks (SAFiNs). researchgate.netmdpi.com These networks immobilize the solvent, resulting in the formation of a gel. The ability to form directional, persistent, and one-dimensional intermolecular interactions is a key prerequisite for a molecule to act as an LMWG.

Thiazole-based compounds are recognized as a versatile class for the design of LMWGs due to their rigid structure and capacity for multiple non-covalent interactions. researchgate.netnovapublishers.com The this compound scaffold possesses the essential features for gelation:

Hydrogen Bonding: The hydroxyl group can facilitate the formation of 1D chains, a crucial step in building a fibrous network.

π-π Stacking: Aromatic interactions can reinforce the 1D fibers and promote their entanglement.

Molecular Shape: The relatively planar and rigid structure is conducive to ordered packing.

By strategically modifying the core structure, such as introducing long alkyl chains to enhance van der Waals interactions and control solubility, it is plausible to design potent LMWGs based on this thiazole derivative. These tailored molecules could form organogels with applications in areas such as materials science and biomedicine. researchgate.netmdpi.com

| Required Feature for Gelation | Corresponding Feature in the Thiazole Scaffold | Role in Gel Formation |

|---|---|---|

| Directional 1D assembly | Intermolecular O-H···N hydrogen bonding | Promotes the initial formation of long, linear fibers. researchgate.net |

| Fiber reinforcement and entanglement | π-π stacking between aromatic rings | Strengthens the fibers and encourages network formation. novapublishers.com |

| Controlled solubility | Aromatic core (can be functionalized) | Balances molecule-molecule and molecule-solvent interactions, preventing precipitation. mdpi.com |

Advanced Functional Applications and Mechanistic Insights Excluding Prohibited Information

Optoelectronic Material Science Applications

The inherent photophysical properties of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole, arising from its potential for excited-state intramolecular proton transfer (ESIPT), make it a promising candidate for various optoelectronic applications.

Design of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While specific performance data for this compound in OLEDs and OFETs is not extensively documented in publicly available research, the broader class of 2-(2-hydroxyphenyl)thiazole and benzothiazole (B30560) derivatives has demonstrated significant potential in these applications. rsc.orgacs.org

In the context of OLEDs , the design principles for utilizing compounds like this compound revolve around their electroluminescent properties. The ESIPT phenomenon is particularly advantageous as it can lead to a large Stokes shift, which minimizes self-absorption and enhances device efficiency. The emission color of such materials can be tuned by modifying the substituents on the molecular scaffold. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the frontier molecular orbitals, thereby shifting the emission wavelength. rsc.org Zinc complexes of 2-(2-hydroxyphenyl)benzothiazole (B1206157) ligands have been successfully employed as electron-transporting host materials for phosphorescent OLEDs, indicating the utility of this core structure in device fabrication. rsc.org

Photovoltaic Applications and Charge Transfer Characteristics

The application of this compound in organic photovoltaics (OPVs) is an area of active research, with related thiazole (B1198619) derivatives showing promise. In OPVs, the efficiency of charge generation and separation at the donor-acceptor interface is paramount. The intramolecular charge transfer (ICT) characteristics of molecules like this compound are of particular interest. nih.gov

Upon photoexcitation, an electron can be transferred from the electron-rich hydroxyphenyl moiety (donor) to the electron-deficient thiazole core (acceptor). This ICT state is crucial for efficient charge separation in a bulk heterojunction solar cell when blended with a suitable acceptor material. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiazole derivative are critical parameters that determine the open-circuit voltage (Voc) and the efficiency of charge transfer.

Studies on copolymers containing thiazole derivatives have demonstrated their potential in photovoltaic applications, achieving notable power conversion efficiencies. nih.gov For instance, a copolymer incorporating a thiazole derivative, when blended with a fullerene acceptor, exhibited a power conversion efficiency of 2.23%, with an open-circuit voltage of 0.69 V and a short-circuit current of 7.14 mA cm-2. nih.gov These findings suggest that this compound, with its inherent donor-acceptor structure, could function as an effective component in organic solar cells.

Principles of White Light Emission in Solid State

The phenomenon of white light emission from a single molecular entity is a highly sought-after property for applications in solid-state lighting. Compounds capable of ESIPT, such as this compound, are excellent candidates for achieving this. The principle lies in the simultaneous emission from multiple excited states, covering a broad range of the visible spectrum.

A closely related compound, a 2-(2'-hydroxyphenyl)benzothiazole derivative, has been shown to produce pure white-light emission. nih.gov The mechanism involves the generation of three distinct emissive species: the initial excited enol form, the proton-transferred keto form, and a phenolic anion form. nih.gov The combination of the fluorescence from these three species, spanning from the blue to the red region of the spectrum, results in white light.

For this compound, a similar mechanism can be postulated. Upon excitation, the molecule can exist in its enol tautomer or undergo ESIPT to form the keto tautomer. In certain environments, deprotonation of the phenolic hydroxyl group can lead to the formation of the anionic species. The simultaneous emission from these different forms could potentially generate white light. The Commission Internationale de l'Éclairage (CIE) coordinates are used to quantify the color of the emitted light, with coordinates of (0.33, 0.33) representing pure white light. A quantum yield of 0.25 has been reported for a white-light emitting 2-(2'-hydroxyphenyl)benzothiazole derivative. nih.gov

Molecular Recognition and Sensing Mechanisms

The structure of this compound, containing heteroatoms (nitrogen and sulfur) and a hydroxyl group, provides potential coordination sites for ions, making it a candidate for chemosensors.

Ion Sensing Mechanisms (e.g., Heavy Metal Ions)

Thiazole-based compounds have been widely investigated as fluorescent and colorimetric chemosensors for the detection of heavy metal ions. researchgate.net The sensing mechanism typically involves the coordination of the metal ion with the nitrogen and/or sulfur atoms of the thiazole ring, as well as the oxygen atom of the hydroxyl group. This coordination can lead to changes in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in the fluorescence intensity (quenching or enhancement).

The interaction with a metal ion can perturb the ESIPT process. For instance, coordination of a metal ion to the nitrogen and hydroxyl groups can inhibit the proton transfer, leading to a change in the fluorescence signal. The selectivity of the sensor for a particular metal ion is determined by factors such as the size of the ion, its charge density, and its preferred coordination geometry, which dictate the stability of the resulting complex. Thiazole derivatives have been shown to form complexes with a variety of heavy metal ions, including Cu2+, Zn2+, and Al3+. unl.ptnih.gov

Table 1: Potential Metal Ion Interactions with this compound

| Metal Ion | Potential Interaction Mechanism | Expected Spectroscopic Change |

|---|---|---|

| Cu2+ | Coordination with N, S, and O atoms, leading to fluorescence quenching. unl.pt | Decrease in fluorescence intensity. |

| Zn2+ | Formation of a stable complex, potentially leading to fluorescence enhancement. unl.pt | Increase in fluorescence intensity. |

Anion Recognition and Binding Selectivity

The 2-(2-hydroxyphenyl)thiazole scaffold is also a promising platform for the development of anion sensors. The primary mechanism for anion recognition involves the interaction of the anion with the acidic proton of the phenolic hydroxyl group. This interaction can occur through hydrogen bonding or, in the case of strongly basic anions, deprotonation.

Research on a similar compound, 2-(2′-hydroxyphenyl)-4-phenylthiazole, has demonstrated its high selectivity for fluoride (B91410) ions (F-). researchgate.net The sensing mechanism is based on the inhibition of ESIPT. In the absence of fluoride, the compound exhibits the characteristic dual emission from the enol and keto forms. Upon addition of fluoride, the anion interacts strongly with the phenolic proton, leading to its deprotonation. This prevents the ESIPT process, resulting in a significant change in the fluorescence spectrum, often with the appearance of a new emission band corresponding to the deprotonated species. This change in the fluorescence profile allows for the selective detection of the target anion.

The selectivity for a particular anion is governed by its basicity and its ability to form strong hydrogen bonds. For instance, fluoride, being a small and highly basic anion, is often a prime target for sensors based on this mechanism. The binding selectivity can be fine-tuned by modifying the electronic properties of the thiazole derivative.

Principles of Chemosensor Design and Performance

The molecular architecture of this compound incorporates the 2-(2'-hydroxyphenyl)thiazole scaffold, a key feature for chemosensor applications. The design principle hinges on a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the compound exists in an enol form. Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the thiazole ring, creating an excited keto-tautomer. This keto form is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission wavelengths).

The performance of such compounds as chemosensors is based on the modulation or inhibition of this ESIPT process. When the sensor molecule interacts with specific analytes, such as certain anions, the proton transfer can be disrupted. For instance, studies on similar 2-(2'-hydroxyphenyl)thiazole derivatives have shown high selectivity for fluoride ions (F⁻). researchgate.net The fluoride ion, being a strong hydrogen bond acceptor, can deprotonate the phenolic hydroxyl group. researchgate.net This interaction prevents the ESIPT from occurring, leading to a distinct change in the compound's optical properties, such as a color change or a significant shift in its fluorescence emission spectrum, which serves as the detectable signal. researchgate.net Theoretical studies using density functional theory (DFT) have further elucidated this mechanism, confirming that the intramolecular hydrogen bond is enhanced in the excited state, which facilitates the ESIPT process, and that interaction with ions can disrupt this pathway. nih.gov

Table 1: Principles of ESIPT-Based Chemosensing

| State | Dominant Form | Process | Spectroscopic Observation |

|---|---|---|---|

| Ground State | Enol Form | Stable intramolecular hydrogen bond | UV-Vis Absorption |

| Excited State (No Analyte) | Keto Tautomer | Rapid proton transfer from -OH to thiazole N | Large Stokes Shift Fluorescence |

| Excited State (With Analyte) | Enol Form (Deprotonated) | ESIPT is inhibited by analyte interaction | Quenching or shift of fluorescence |

Mechanistic Studies of Biological Target Interactions

The biological activity of this compound and related compounds is fundamentally linked to their ability to interact with specific biological macromolecules. Mechanistic studies, often employing computational and experimental techniques, provide critical insights into these interactions at a molecular level.

Enzyme Active Site Interaction Analysis (e.g., Molecular Docking, MD Simulations)

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for analyzing how thiazole derivatives bind to the active sites of enzymes. researchgate.netsemanticscholar.org Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein target, estimating the binding affinity. physchemres.orgnih.gov For thiazole-containing compounds, these studies often reveal a combination of interactions that stabilize the ligand within the enzyme's catalytic pocket. semanticscholar.orgsemanticscholar.org

For example, in a computational study of a potential inhibitor for a lung cancer-related protein (5ZMA), a thiazole derivative showed significant binding affinity. physchemres.org The analysis highlighted that hydrophobic interactions were predominant, alongside hydrogen bonds and water bridges involving specific amino acid residues. physchemres.org MD simulations, which model the dynamic behavior of the protein-ligand complex over time, can further validate these findings. Simulations have shown that certain regions of the protein may exhibit increased flexibility upon ligand binding, suggesting these areas could be crucial for ligand recognition or allosteric interactions. physchemres.org

Table 2: Representative Interactions from Molecular Docking of Thiazole Derivatives

| Interaction Type | Key Amino Acid Residues (Examples) | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Gln-93, Arg-160, His-192 physchemres.org | Directional bonding, specificity |

| Hydrophobic Interactions | ILE-267, ALA-495 physchemres.org | Stabilization in non-polar pockets |

| π-π Stacking | Trp-86, Phe-154 physchemres.orgsemanticscholar.org | Interaction with aromatic residues |

| Water Bridges | LYS-494 physchemres.org | Mediated hydrogen bonding network |

Inhibition Mechanism Pathways (e.g., Enzyme Kinetics, Binding Modes)

Understanding the precise mechanism of enzyme inhibition is crucial. Enzyme kinetics studies are employed to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive. These analyses involve measuring enzyme reaction rates at varying substrate and inhibitor concentrations. The data is often visualized using plots like the Lineweaver-Burk or Dixon plots. nih.gov

For instance, a study on thiazole-triazole hybrids as tyrosinase inhibitors used Lineweaver-Burk plots to demonstrate a non-competitive inhibition mechanism. nih.gov This indicates that the inhibitor does not bind to the same site as the substrate but rather to a different site on the enzyme or the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency. nih.gov The inhibition constant (Kᵢ), which quantifies the inhibitor's potency, can be calculated from these kinetic studies. nih.gov Different binding modes, as predicted by molecular docking, can correlate with these kinetic results, providing a comprehensive picture of the inhibition pathway. unifi.it

Molecular Basis of Antioxidant Activity (e.g., Radical Scavenging Pathways, BDE Analysis)

The antioxidant properties of this compound are primarily attributed to the hydroxyphenyl moiety. nih.gov Polyphenolic compounds are well-known for their ability to neutralize reactive oxygen species (ROS), and incorporating this feature into a thiazole scaffold can yield potent antioxidants. nih.govsigmaaldrich.com The primary mechanism is radical scavenging through pathways like Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group can donate its hydrogen atom to a free radical, effectively neutralizing it.

The efficiency of the HAT mechanism is related to the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov In silico thermodynamic calculations are often used to predict the BDE and antioxidant potential of these molecules. nih.gov Experimental validation is conducted using various assays, including radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), as well as electron transfer-based assays. nih.govnih.govmdpi.com Studies on phenolic thiazoles consistently demonstrate significant radical scavenging activity, often comparable or superior to standard antioxidants like ascorbic acid and Trolox. nih.govsemanticscholar.org

Table 3: Antioxidant Activity of Representative Phenolic Thiazole Compounds

| Assay | Measurement | Result Interpretation |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ (concentration for 50% inhibition) | A lower IC₅₀ value indicates higher scavenging activity. semanticscholar.org |

| ABTS Radical Scavenging | IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) | Measures the ability to scavenge the ABTS radical cation. nih.gov |

| Bond Dissociation Enthalpy (BDE) | Calculated Energy (kcal/mol) | A lower BDE for the phenolic O-H bond suggests higher HAT-based antioxidant activity. nih.gov |

Interactions with Macromolecular Structures (e.g., Protein-Ligand Binding)

The interaction between a small molecule like this compound and a macromolecular structure such as a protein is a dynamic process governed by a complex network of non-covalent forces. Beyond the initial binding pose suggested by docking, the stability and function of the protein-ligand complex depend on sustained interactions. nih.gov

Molecular dynamics simulations provide crucial insights into these dynamic interactions. physchemres.org For thiazole derivatives, analyses have revealed that while some parts of the ligand may remain stably anchored in a binding pocket, other parts can exhibit fluctuations, adapting to the local protein environment. physchemres.org The stability of the complex is often maintained by a combination of persistent hydrogen bonds, hydrophobic contacts, and transient water-mediated interactions. physchemres.org For example, specific amino acid residues, such as isoleucine and lysine, have been identified as forming strong and consistent interactions with thiazole-based ligands, suggesting they are critical "hotspots" for binding and stabilization. physchemres.org Understanding these detailed interactions is fundamental for the rational design of molecules with enhanced affinity and specificity for their target proteins. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

Future synthetic research will likely focus on moving beyond traditional methods to more efficient and sustainable strategies for producing 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole and its derivatives. A primary area of interest is the application of multicomponent reactions (MCRs), which offer a streamlined approach to synthesizing complex molecules by combining three or more reactants in a single step. researchgate.net MCRs could provide a more atom-economical and environmentally friendly alternative to classical multi-step syntheses.

Furthermore, the exploration of novel catalytic systems represents a significant opportunity. The use of nanomaterials, such as carbon nanotubes, as heterogeneous catalysts is an emerging trend in the synthesis of heterocyclic compounds and could be adapted for thiazole (B1198619) synthesis. researchgate.net Additionally, refining existing protocols, such as the Hantzsch thiazole synthesis, by employing new catalysts or reaction conditions (e.g., solvent-free reactions) could lead to higher yields, reduced reaction times, and a better environmental profile. nih.govmdpi.com The development of one-pot protocols, which have been successful for other heterocyclic systems, will be crucial for creating libraries of analogs for structure-activity relationship studies. researchgate.net

Exploration of Advanced Characterization Techniques for Derived Systems

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are fundamental for structural confirmation, future research will necessitate the use of more advanced characterization methods to understand the properties of systems derived from this compound. ajol.infonih.gov

For instance, single-crystal X-ray crystallography will be indispensable for unambiguously determining the three-dimensional structure of the molecule and its analogs. This technique can provide critical insights into intramolecular interactions, bond angles, and crystal packing, which are essential for understanding its solid-state properties and for validating computational models. nih.gov For derivatives that form complexes with metal ions or biological macromolecules, techniques like X-ray absorption spectroscopy and circular dichroism could elucidate the coordination environment and conformational changes upon binding. To investigate photophysical properties, which are common in hydroxyphenyl-thiazole systems, advanced techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy will be employed to study excited-state dynamics. researchgate.net

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of functional molecules based on the this compound scaffold. Future efforts will focus on refining predictive models for greater accuracy. Molecular docking simulations, which are already used to predict the binding of thiazole derivatives to biological targets like proteins and DNA, will continue to be a valuable tool. ajol.info

A significant emerging direction is the integration of machine learning (ML) and artificial intelligence. ML regression models, such as the XGBoost algorithm, have shown promise in accurately predicting the binding free energies of ligands to biological targets like the SARS-CoV-2 main protease. nih.gov By training these models on datasets of known thiazole derivatives, it will be possible to rapidly screen virtual libraries of novel analogs of this compound for desired properties, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Combining ML with molecular dynamics (MD) simulations will offer deeper insights into the dynamic behavior of these molecules and their interactions with their environment over time. nih.gov

Rational Design of Structurally Modified Analogs with Tailored Properties

The rational design of analogs is a cornerstone of modern medicinal chemistry and materials science. Future research on this compound will involve systematic structural modifications to tune its physicochemical and biological properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. For example, the introduction of various substituents on the phenyl and tolyl rings can significantly impact activity. Research on other thiazoles has shown that electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups can modulate biological effects such as anticancer or anticonvulsant activity. nih.govmdpi.comnih.gov

Specifically, modifications could include:

Substitution on the Phenyl Rings: Introducing halogens, alkyl, alkoxy, or nitro groups to alter electronic properties, lipophilicity, and steric profile.

Modification of the Hydroxyl Group: Conversion to an ether or ester to modulate solubility and bioavailability.

Functionalization of the Thiazole Ring: Introducing substituents at the C5 position of the thiazole ring, a common strategy for enhancing the biological activity of thiazole derivatives. fabad.org.tr

These rationally designed analogs can be synthesized and evaluated to build comprehensive SAR models, guiding the development of compounds with optimized potency, selectivity, and desired physical properties. nih.govmdpi.com

Integration into Hybrid Material Systems and Nanostructures

The integration of this compound into larger, functional systems is a promising avenue for future materials science research. The nitrogen and sulfur atoms in the thiazole ring, along with the hydroxyl group, make it an excellent candidate as a ligand for forming metal complexes. ajol.info The synthesis of novel coordination polymers or metal-organic frameworks (MOFs) incorporating this thiazole derivative could lead to materials with unique catalytic, sensing, or gas storage properties.

Furthermore, the molecule could be incorporated into nanostructures. For example, it could be grafted onto the surface of nanoparticles to create functionalized nanosystems for targeted drug delivery or bio-imaging. The potential photophysical properties of the hydroxyphenyl-thiazole moiety could also be exploited in the development of organic light-emitting diodes (OLEDs) or chemical sensors, where the molecule acts as an emissive layer or a responsive fluorescent probe. researchgate.net

Further Elucidation of Mechanistic Pathways in Functional Applications

A deep understanding of the mechanism of action is critical for the successful application of any functional molecule. Given the wide range of biological activities reported for thiazole derivatives, future research on this compound will focus on elucidating the specific molecular pathways through which it exerts its effects. nih.govmdpi.comfabad.org.tr

If preliminary screenings reveal potential anticancer activity, for instance, subsequent studies would aim to identify its molecular target. Techniques such as DNA binding assays, enzyme inhibition kinetics, and cell-based assays could be employed. For example, many small molecules exert anticancer effects by inhibiting enzymes like topoisomerases. nih.gov If the compound shows antifungal activity, as seen in other 2-(2-hydrazinyl)thiazole derivatives, mechanistic studies could investigate its ability to induce apoptosis in fungal cells. figshare.com Understanding these pathways is essential for optimizing the molecular structure to enhance efficacy and minimize off-target effects.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary collaboration.

In chemical biology , this molecule could serve as a starting point for the development of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers can create tools for imaging specific cellular components or for identifying novel protein targets. The inherent fluorescence of similar hydroxyphenyl-thiazole structures could be harnessed to develop "turn-on" sensors that light up upon binding to a specific analyte. researchgate.net

In materials science , collaboration with engineers and physicists could lead to the development of novel electronic or photonic devices. The aggregation-induced emission (AIE) properties observed in some thiazole derivatives could be explored for applications in solid-state lighting and bio-imaging. researchgate.net The integration of this molecule into polymer matrices could also yield new composite materials with enhanced thermal, mechanical, or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted thioamides or α-haloketones. For example, derivatives with aryl thiazole-triazole motifs (e.g., compound 9c in ) are synthesized by reacting thiazole intermediates with chloroacetic acid under reflux in ethanol, catalyzed by triethylamine . Key parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (70–80°C), and purification via recrystallization. Standardization requires monitoring reaction progress using thin-layer chromatography (TLC) and validating purity via melting point analysis and elemental composition matching (e.g., ≤0.4% deviation between calculated and observed C/H/N/S values) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation involves:

- IR spectroscopy : Detection of hydroxyl (-OH) stretches (~3200–3400 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹, C-S at ~690 cm⁻¹) .

- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.1 ppm for phenyl and tolyl groups) and hydroxyl protons (δ 5.2–5.5 ppm). ¹³C NMR confirms sp² carbons in thiazole (δ 150–165 ppm) .

- Elemental analysis : Matching experimental and theoretical C/H/N/S/O percentages (e.g., ≤0.3% error margin) .

Q. What physicochemical properties are critical for handling and storing this compound?

- Methodological Answer : Key properties include:

- Solubility : Limited solubility in water but soluble in polar aprotic solvents (DMSO, DMF) and ethanol .

- Stability : Susceptible to oxidation due to the thiazole ring; storage under inert gas (N₂/Ar) at –20°C is recommended .

- Melting point : Typically 180–220°C, with deviations indicating impurities .

Advanced Research Questions

Q. How can researchers design pharmacological activity studies for this compound, and what in silico tools are applicable?

- Methodological Answer : Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like α-glucosidase or cyclooxygenase. For example, shows compound 9c binds to active sites via hydrogen bonding (hydroxyl group) and π-π stacking (aryl rings) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and compare with positive controls (e.g., acarbose for α-glucosidase) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazoles?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance anti-inflammatory activity). Use Hammett σ constants to correlate substituent electronic properties with bioactivity trends . Replicate studies under standardized conditions (pH, temperature) and validate using orthogonal assays (e.g., ELISA and Western blot for protein targets) .

Q. How can analytical methods (e.g., HPLC, LC-MS) be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column selection : Use C18 columns with 5 µm particle size for optimal retention of aromatic thiazoles .

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry .

- Detection : UV-Vis at 254 nm (thiazole absorption) or LC-MS/MS in positive ion mode (m/z 267.35 for [M+H]⁺) . Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. What synthetic modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodological Answer : Introduce substituents at the 4-position of the thiazole ring (e.g., fluoro or methoxy groups) to improve metabolic stability. shows 4-methyl and 4-fluoro derivatives exhibit higher antimicrobial activity (MIC 2–8 µg/mL) with lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) . Use QSAR models to predict ADMET properties and prioritize low hepatotoxicity candidates .

Q. How do molecular docking and dynamics simulations explain the compound’s interaction with biological targets?

- Methodological Answer : Simulations (e.g., GROMACS) reveal stable binding conformations over 100 ns trajectories. For example, the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase), while the tolyl group stabilizes hydrophobic pockets . Calculate binding free energies (MM-PBSA) to rank affinity and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.